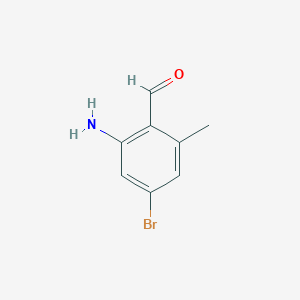![molecular formula C7H3F3N2O B13658922 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13658922.png)
2-(Trifluoromethyl)oxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, with a trifluoromethyl group attached at the 2-position. The incorporation of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids. One efficient method employs microwave-assisted direct condensation reactions, which significantly reduce reaction times and improve yields . For instance, a glass tube containing 2-amino-3-hydroxypyridine and a carboxylic acid is irradiated in a microwave reactor at 250°C for a few minutes, resulting in the formation of the desired oxazolo[5,4-b]pyridine derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of microwave-assisted synthesis and other high-efficiency techniques are likely employed to scale up the production of this compound for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-b]pyridine N-oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)oxazolo[5,4-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as bacterial enzymes. For instance, it has been shown to inhibit the activity of DNA gyrase, an essential enzyme in bacterial DNA replication . This inhibition disrupts bacterial cell division and growth, leading to its antimicrobial effects. The compound’s trifluoromethyl group enhances its binding affinity and specificity for these molecular targets.
Comparación Con Compuestos Similares
7-Trifluoromethyl-5-phenyl-2-oxo-(1H)-oxazolo[5,4-b]pyridine: This compound shares a similar oxazole-pyridine fused structure but with a phenyl group at the 5-position.
2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine: Another derivative with a trifluoromethylphenyl group at the 2-position.
Uniqueness: 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine stands out due to its specific trifluoromethyl substitution, which imparts unique chemical and biological properties. This substitution enhances the compound’s stability, reactivity, and biological activity, making it a valuable target for various applications.
Propiedades
Fórmula molecular |
C7H3F3N2O |
|---|---|
Peso molecular |
188.11 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)6-12-4-2-1-3-11-5(4)13-6/h1-3H |
Clave InChI |
QTWBYZKGGWPUME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)OC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)

![3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13658862.png)
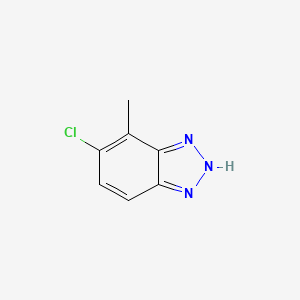
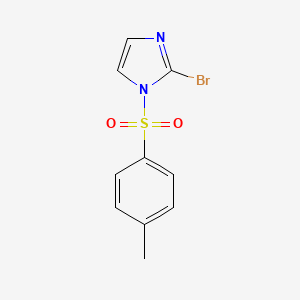
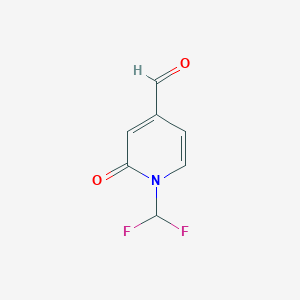

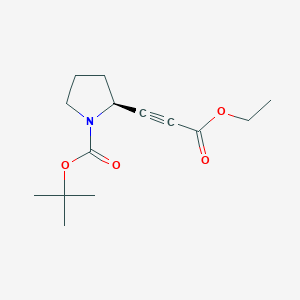
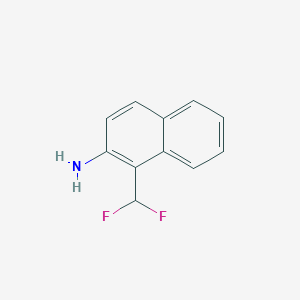
![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
